ZINC laurate

Overview

Description

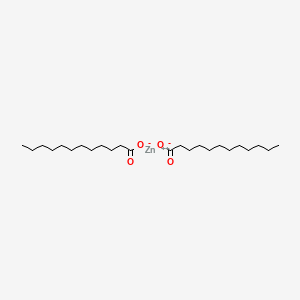

Zinc Laurate is a metal-organic compound with the chemical formula C24H46ZnO4 . It is classified as a metallic soap, a metal derivative of a fatty acid (lauric acid) . It forms a white powder and has a slightly waxy odor .

Synthesis Analysis

This compound can be synthesized by precipitating from a zinc sulfate solution into a soluble coconut oil soap solution . Another method involves the use of enzyme technologies for a cleaner and sustainable synthesis of high-quality monoglycerides .Molecular Structure Analysis

This compound was synthesized by precipitation and characterized by X-ray diffraction, Fourier transform infrared spectroscopy, and thermal analysis . The chemical formula is C24H46O4Zn .Physical and Chemical Properties Analysis

This compound is a white powder that is insoluble in water . It has a melting point of 129 °C .Scientific Research Applications

1. Synthesis and Catalytic Applications

- Monolaurin Synthesis: ZL is utilized for the synthesis of monolaurin through esterification of lauric acid with glycerol. This process achieves a conversion of nearly 70% under optimized conditions, demonstrating ZL's effectiveness as a catalyst (Silva et al., 2019).

2. Material Science and Surface Chemistry

- Hybrid Films with Laurate Anion-Intercalated Zn/Al: ZL is key in creating films with unique hollow hemispherical protrusions. These films are prepared by an ion-exchange reaction on porous anodic alumina/aluminum substrates, indicating potential applications in material science (Yue et al., 2012).

3. Infrared Characteristics

- Infrared Spectroscopy: A study on the synthesis of ZL highlighted its distinct infrared characteristic absorption peaks, suggesting applications in spectroscopy and material identification (Xihao, 2010).

4. Polymer Stabilization

- Polyvinyl Chloride (PVC) Stabilization: ZL was identified as an effective but short-lived primary stabilizer for PVC, indicating its relevance in polymer engineering (Deanin et al., 1973).

5. Zinc Oxide Nanoparticles in Biomedical Applications

- Biomedical Research: Although not directly about ZL, research on Zinc Oxide Nanoparticles (ZnO NPs) is relevant due to the shared elemental component. ZnO NPs are explored for anticancer, antimicrobial activities, and as drug carriers, highlighting the broader scope of zinc compounds in biomedicine (Mishra et al., 2017).

6. Zinc's Role in Antiviral Immunity

- Antiviral Immunity: Research on zinc's influence on antiviral immunity, particularly for zinc-deficient populations, may indirectly relate to ZL due to its zinc component. This research underscores the importance of zinc in health and disease management (Read et al., 2019).

Mechanism of Action

Target of Action

Zinc Laurate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid (lauric acid) . It is primarily used in the personal care and cosmetics industry as an anticaking agent, dry binder, and viscosity increasing agent . The primary targets of this compound are the components in these industries where it acts as a binding and thickening agent.

Mode of Action

This compound interacts with its targets by binding to them and increasing their viscosity . This interaction results in a change in the physical properties of the products, making them less likely to cake or clump together and improving their texture and consistency .

Biochemical Pathways

It has been applied for monolaurin synthesis by esterification of lauric acid with glycerol . This process involves the conversion of lauric acid and glycerol into monolaurin, a compound with surfactant properties and low or no toxicity to the human organism .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

The result of this compound’s action is primarily observed in the improved physical properties of the products in which it is used. As an anticaking agent and dry binder, it prevents the formation of clumps and improves the texture and consistency of products . In the synthesis of monolaurin, this compound acts as a catalyst, facilitating the conversion of lauric acid and glycerol into monolaurin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its insolubility in water may affect its efficacy in aqueous environments. Furthermore, its effectiveness as a catalyst in the synthesis of monolaurin may be influenced by factors such as temperature and the molar ratio of lauric acid to glycerol .

Biochemical Analysis

Biochemical Properties

Zinc laurate has been used in the synthesis of monolaurin by esterification of lauric acid with glycerol . This process involves the interaction of this compound with enzymes and other biomolecules, leading to the production of monolaurin .

Cellular Effects

This compound has been shown to protect against intestinal barrier dysfunction and inflammation induced by Enterotoxigenic Escherichia coli (ETEC) in a mice model . It influences cell function by preventing body weight losses and increases in diarrhea scores induced by ETEC .

Molecular Mechanism

This compound exerts its effects at the molecular level by preventing intestinal barrier damage and ion transport in mice challenged with ETEC . It interacts with biomolecules, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function . It has been used in the synthesis of monolaurin, with a conversion of nearly 70% achieved .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Mice pretreated with this compound were effectively guarded against body weight losses and increases in diarrhea scores induced by ETEC .

Metabolic Pathways

It is known to interact with enzymes and other biomolecules in the synthesis of monolaurin .

Properties

IUPAC Name |

zinc;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYYEEJOMCKTPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

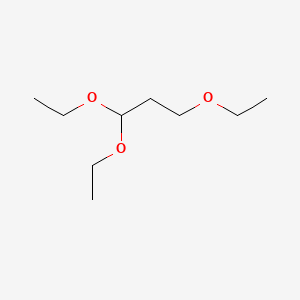

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062428 | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2452-01-9, 90366-58-8 | |

| Record name | Dodecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090366588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YOP58Y695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.